6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide
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Overview
Description
6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H16N4O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with tert-butylhydrazine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide: Similar in structure but contains a thieno ring instead of a pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a pyrazole fused to a pyridine ring.
Uniqueness
6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the tert-butylhydrazine moiety. This gives it distinct chemical and biological properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(2-tert-butylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-10(2,3)14-13-8-5-4-7(6-12-8)9(11)15/h4-6,14H,1-3H3,(H2,11,15)(H,12,13) |
InChI Key |
BAQLPXSOJYKBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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